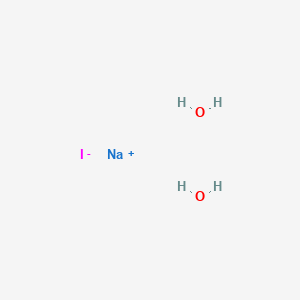

sodium;iodide;dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium iodide dihydrate is an ionic compound with the chemical formula NaI·2H₂O. It is a white, water-soluble solid that consists of sodium cations (Na⁺) and iodide anions (I⁻) in a crystal lattice. This compound is commonly used in various fields, including chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium iodide dihydrate can be synthesized by reacting sodium hydroxide (NaOH) with hydroiodic acid (HI). The reaction produces sodium iodide (NaI), which can then be crystallized to form the dihydrate compound:

NaOH+HI→NaI+H2O

Industrial Production Methods

Industrial production of sodium iodide dihydrate typically involves the reaction of sodium carbonate (Na₂CO₃) or sodium hydroxide with hydroiodic acid, followed by evaporation of the solution to obtain the dihydrate form .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium iodide dihydrate undergoes various chemical reactions, including:

- It is commonly used in the Finkelstein reaction, where it converts alkyl chlorides into alkyl iodides:

Substitution Reactions: R-Cl+NaI→R-I+NaCl

Oxidation-Reduction Reactions: Sodium iodide can be oxidized by strong oxidizing agents to produce iodine (I₂).

Common Reagents and Conditions

Substitution Reactions: Typically carried out in acetone as a solvent, which helps drive the reaction forward by precipitating out sodium chloride (NaCl).

Oxidation-Reduction Reactions: Strong oxidizing agents like chlorine (Cl₂) or hydrogen peroxide (H₂O₂) are used.

Major Products Formed

Substitution Reactions: Alkyl iodides (R-I) and sodium chloride (NaCl).

Oxidation-Reduction Reactions: Iodine (I₂) and sodium hydroxide (NaOH).

Applications De Recherche Scientifique

Sodium iodide dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the Finkelstein reaction to produce alkyl iodides.

Biology: Employed in various biochemical assays and as a source of iodine in biological studies.

Medicine: Radioactive isotopes of sodium iodide, such as Na¹³¹I, are used in the diagnosis and treatment of thyroid disorders.

Industry: Utilized in the production of iodine compounds and in photographic chemicals.

Mécanisme D'action

Sodium iodide dihydrate exerts its effects primarily through the release of iodide ions (I⁻). In biological systems, iodide ions are taken up by the thyroid gland, where they are used in the synthesis of thyroid hormones. The molecular targets and pathways involved include the sodium-iodide symporter (NIS) and various enzymes involved in hormone synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium fluoride (NaF)

- Sodium chloride (NaCl)

- Sodium bromide (NaBr)

- Potassium iodide (KI)

Uniqueness

Sodium iodide dihydrate is unique due to its high solubility in water and its ability to release iodide ions, making it particularly useful in medical and biochemical applications. Unlike sodium chloride or sodium fluoride, sodium iodide is specifically used for its iodine content, which is essential for thyroid function .

Propriétés

IUPAC Name |

sodium;iodide;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.Na.2H2O/h1H;;2*1H2/q;+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEIYHUOLCUPSA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Na+].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

O.O.[Na+].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4INaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.925 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.